N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

LogP Lipophilicity Membrane Permeability

Researchers developing cathepsin S inhibitors face supply gaps with validated intermediates. Generic arylalkyne or benzylamine surrogates lack the 4-chlorobenzyl substitution that governs target engagement (LogP 4.20 vs. ~1.7 for the unsubstituted analog), risking SAR invalidation. This patent-cited building block resolves that gap. • Terminal alkyne enables CuAAC click chemistry and Sonogashira cross-coupling • High thermal stability (bp 367.7°C) supports elevated-temperature reactions without evaporative loss • ≥95% purity; supplied with full analytical documentation; global shipping from stock

Molecular Formula C16H14ClN
Molecular Weight 255.74 g/mol
CAS No. 1049809-94-0
Cat. No. B1451612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
CAS1049809-94-0
Molecular FormulaC16H14ClN
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2
InChIKeyQQGFAHGQTBVPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine: Chemical Identity & Specifications


N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine (CAS 1049809-94-0) is a small-molecule organic compound classified as a secondary amine, featuring a 4-chlorobenzyl moiety linked to a 4-ethynylphenyl group via a methanamine bridge . Its molecular formula is C16H14ClN, with a molecular weight of 255.74 g/mol . The compound is primarily employed as a functional building block in medicinal chemistry and chemical biology due to the presence of both a terminal alkyne—enabling bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC)—and a secondary amine, which provides a handle for further derivatization . It has been specifically referenced in patent literature as a synthetic intermediate for cathepsin S modulators, indicating its relevance in structure-guided drug discovery programs [1].

1
Dual-handle building block: terminal alkyne for CuAAC click chemistry, secondary amine for further derivatization.
2
Patent-cited intermediate for cathepsin S modulator synthesis, supporting structure-guided medicinal chemistry programs.
3
Predicted lipophilic profile (LogP 4.20) and low aqueous solubility favor organic-phase reaction and purification workflows.

Procurement: Why Generic Substitution Fails


The procurement of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine cannot be reduced to a simple substitution with other arylalkyne or benzylamine derivatives due to its unique combination of physicochemical and reactivity properties. The 4-chlorobenzyl substitution substantially alters lipophilicity (LogP 4.20 vs. ~1.7 for the unsubstituted analog), solubility (calculated aqueous solubility of 6.1e-3 g/L at 25°C), and boiling point (367.7°C vs. 223.5°C for the parent (4-ethynylphenyl)methanamine) . These differences directly impact handling protocols, purification strategies, and downstream reaction compatibility . Furthermore, the compound's specific citation in a patent application for cathepsin S modulators indicates its structural features have been validated in a target-based medicinal chemistry context, whereas simpler analogs may lack this demonstrated biological relevance [1]. Substituting with a compound that lacks the 4-chlorobenzyl group or possesses a different N-substituent would yield a molecule with divergent molecular recognition properties, potentially invalidating established structure-activity relationships and wasting research resources.

4-Chlorobenzyl derivative (this product): LogP ~4.20, patent-validated scaffold
Unsubstituted (4-ethynylphenyl)methanamine: LogP ~1.7, no patent citation for cathepsin S
Secondary amine with 4-chlorobenzyl: boiling point ~367.7 °C, dual derivatization handles
N-Methyl analog: boiling point ~239.6 °C, single derivatization handle, unvalidated scaffold
Specific N-(4-chlorobenzyl) substitution: documented SAR context for cysteine protease inhibitors
Generic arylalkyne amines: divergent molecular recognition, may not transfer SAR findings

Quantified Differentiation vs. Structural Analogs


Lipophilicity Advantage for Membrane Permeability

The calculated LogP for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is 4.20 (ACD/Labs method) . In contrast, the unsubstituted parent compound (4-ethynylphenyl)methanamine (CAS 197844-23-8) exhibits a LogP of approximately 1.7 (estimated via multiple QSAR models) . The addition of the 4-chlorobenzyl group results in a LogP increase of ~2.5 units, signifying a substantial shift in lipophilicity. This is directly relevant to medicinal chemistry programs where central nervous system (CNS) penetration or improved cellular uptake is desired, as higher LogP values correlate with enhanced passive diffusion across lipid bilayers. The 4-chlorobenzyl moiety thus provides a measurable physicochemical differentiation that cannot be achieved with simpler ethynylphenyl methanamine scaffolds.

Lipophilicity (LogP)
Cross-study comparable
LogP 4.20 vs ~1.7
Δ ~2.5 log units
Supports membrane-permeability screening context
Calculated values; experimental validation recommended
LogP Lipophilicity Membrane Permeability

Thermal Stability for Broader Reaction Scope

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine exhibits a calculated boiling point of 367.7 ± 32.0°C at 760 mmHg . The structurally related N-methyl analog, 1-(4-ethynylphenyl)-N-methylmethanamine (CAS 1449746-06-8), has an estimated boiling point of approximately 239.6°C . The ~128°C increase in boiling point provides greater thermal latitude for high-temperature synthetic transformations (e.g., Sonogashira couplings, certain click reactions) without the risk of compound volatilization or decomposition. This property is particularly advantageous in reactions requiring elevated temperatures or in processes where the compound must remain in the liquid phase for extended periods.

Thermal Stability
Cross-study comparable
367.7 °C vs ~239.6 °C
Δ ~128 °C
Broader thermal latitude for high-temperature reactions
Predicted at 760 mmHg; verify under reaction conditions
Boiling Point Thermal Stability Reaction Compatibility

Aqueous Solubility: Solvent and Purification Strategy

The calculated aqueous solubility of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is 6.1e-3 g/L at 25°C . This low solubility, driven by the hydrophobic 4-chlorobenzyl and aromatic groups, contrasts with more polar amines that may exhibit higher water solubility. This quantitative data is essential for researchers designing synthetic routes, as it dictates the choice of reaction solvent (favoring organic solvents like DCM, THF, or DMF) and informs purification methods (e.g., normal-phase chromatography, recrystallization from non-polar solvents). Without this specific value, users risk inefficient reactions due to phase separation or compound loss during aqueous workup.

Aqueous Solubility
Supporting evidence
6.1e-3 g/L at 25 °C
Informs organic-solvent selection for synthesis
Calculated; supports organic-phase reaction and purification design
Solubility Aqueous Stability Purification

Patent-Validated Cathepsin S Modulator Scaffold

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine is explicitly cited as a synthetic intermediate in U.S. Patent Application US 2008/0200454 A1, which describes carbon-linked tetrahydro-pyrazolo-pyridine modulators of cathepsin S [1]. This citation establishes a direct link between this specific compound and a validated biological target (cathepsin S), an autoimmune/inflammatory disease target. In contrast, many structurally similar analogs (e.g., unsubstituted (4-ethynylphenyl)methanamine or the N-methyl derivative) have not been explicitly referenced in patent literature for this or comparable targets. This evidence provides a tangible, verifiable rationale for selecting this compound in structure-guided drug discovery programs aimed at cathepsin S or related cysteine proteases.

Patent Citation
Class-level inference
Explicitly named in US 2008/0200454 A1
Documented utility as cathepsin S modulator intermediate
Source review; verify SAR transfer to current program
Cathepsin S Patent Medicinal Chemistry

Optimal Application Scenarios


Medicinal Chemistry: Cathepsin S Lead Optimization

As a patent-validated intermediate for cathepsin S modulators [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of cysteine protease inhibitors. Its 4-chlorobenzyl group and terminal alkyne allow for modular diversification through click chemistry and cross-coupling reactions.

Chemical Biology: CuAAC-Based Bioorthogonal Probe Synthesis

The terminal alkyne group enables efficient, quantitative conjugation to azide-functionalized biomolecules (e.g., proteins, nucleic acids, glycans) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound's moderate lipophilicity (LogP 4.20) and amine handle make it a versatile building block for generating fluorescent probes, affinity tags, or activity-based probes for cellular imaging and target engagement studies.

Materials Science: Functional Polymer and Dendrimer Synthesis

The dual functionality (secondary amine and terminal alkyne) makes this compound a valuable monomer for the synthesis of functional polymers. The alkyne can undergo Sonogashira coupling to build extended π-conjugated systems for organic electronics, while the amine can be incorporated into polyamides or used for surface functionalization .

Process Chemistry: High-Temperature Cross-Coupling

The compound's high boiling point (367.7°C) provides a distinct advantage in high-temperature Sonogashira or other palladium-catalyzed cross-coupling reactions . This thermal stability minimizes the need for pressure-rated equipment and allows for reactions to be conducted under standard reflux conditions without risk of evaporative loss of the valuable starting material.

Application
Selection Property
Validation Focus
Cathepsin S SAR studies
Patent-cited scaffold with dual derivatization handles
Target engagement and selectivity against cysteine protease panel
CuAAC bioorthogonal probe synthesis
Terminal alkyne for quantitative azide conjugation
Labeling efficiency and biomolecule compatibility
Functional polymer and dendrimer synthesis
Orthogonal amine and alkyne reactivity
Polymerization efficiency and material property review
High-temperature cross-coupling reactions
Predicted thermal stability (bp ~367.7 °C)
Reaction yield and purity under elevated-temperature conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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